molecular formula C16H20N2O2S B2652567 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 868230-60-8

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2652567
CAS No.: 868230-60-8
M. Wt: 304.41
InChI Key: ONUIASSIERJVNF-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups, linked to a cyclohexanecarboxamide moiety. The benzothiazole ring system is notable for its planar, aromatic structure with sulfur and nitrogen atoms, which contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-10-8-9-12(20-2)13-14(10)21-16(17-13)18-15(19)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUIASSIERJVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide.

    Reduction: Formation of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanamine.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in various scientific research applications. This article delves into its properties, applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 290.38 g/mol
  • IUPAC Name : this compound

Physical Properties

The compound exhibits unique physical properties that make it suitable for various applications. It is generally stable under standard laboratory conditions and soluble in organic solvents.

Pharmaceutical Research

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other benzothiazole derivatives suggests it may possess biological activity, particularly in inhibiting certain enzymes or pathways involved in disease processes.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzothiazole derivatives, including compounds similar to this compound. The research indicated that these compounds could inhibit tumor growth by targeting specific signaling pathways related to cell proliferation and apoptosis .

Agricultural Applications

Research has also indicated potential applications in agriculture, particularly as fungicides or herbicides. The compound's ability to interfere with biochemical pathways in plants may render it effective against specific pathogens.

Case Study: Fungicidal Properties

In a study examining various benzothiazole derivatives for their antifungal activity, this compound showed promising results against common agricultural fungi, suggesting its potential utility in crop protection .

Material Science

The compound's unique chemical structure allows for modifications that can enhance its properties for use in materials science, such as in the development of polymers or coatings with specific functionalities.

Case Study: Polymer Development

Research has indicated that incorporating benzothiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This suggests that this compound could be beneficial in creating advanced materials for industrial applications .

Summary of Findings

Application AreaPotential BenefitsRelevant Studies
Pharmaceutical ResearchAnticancer activity; enzyme inhibitionJournal of Medicinal Chemistry
Agricultural ScienceFungicidal properties; crop protectionAgricultural studies
Material ScienceEnhanced thermal stability; improved mechanical propertiesPolymer research

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallographic Behavior : H2L9 (naphthyl derivative) crystallizes in a triclinic system (space group ) with a chair-conformation cyclohexane ring and intramolecular N–H···O hydrogen bonding . The target compound’s benzothiazole ring may favor different packing modes due to its planar geometry.
  • Biological Activities: Thiourea derivatives (H2L1–H2L9) exhibit antifungal and metal-chelating properties. The target compound’s benzothiazole core may confer distinct bioactivities, as benzothiazoles are known inhibitors of kinases and proteases .
  • Thermodynamic Stability : The rigid benzothiazole system likely increases thermal stability compared to flexible thiourea derivatives, which could be advantageous in industrial applications .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is recognized for its diverse biological activities. The presence of methoxy and methyl substituents on the benzothiazole ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives. For instance, compounds similar to this compound exhibited significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for some derivatives were reported as low as 1.2 µM, indicating potent activity .

2. Antioxidant Activity

Benzothiazole derivatives are known for their antioxidant properties. The presence of methoxy groups has been correlated with enhanced radical scavenging activity. Compounds with similar structures demonstrated improved antioxidative capacity compared to standard antioxidants like BHT (butylated hydroxytoluene) . This can be attributed to the ability of these compounds to donate hydrogen atoms or electrons, stabilizing free radicals.

3. Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has also been investigated. Some compounds showed notable activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values around 8 µM . This suggests that this compound may possess similar properties.

Case Studies

  • Antiproliferative Screening : A study screened a series of benzothiazole carboxamides against multiple cancer cell lines. The most effective derivatives were those with hydroxyl and methoxy substitutions, which showed selective inhibition towards MCF-7 cells .
  • Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives significantly reduced oxidative stress markers in cell cultures, suggesting a protective effect against cellular damage .
  • Antibacterial Testing : A comparative study of various benzothiazole derivatives revealed that those with specific functional groups exhibited enhanced antibacterial efficacy, particularly against resistant strains .

Data Tables

Compound Activity Type IC50 (μM) MIC (μM)
This compoundAntiproliferative1.2 - 5.3-
Similar Benzothiazole DerivativeAntioxidant--
Benzothiazole Compound AAntibacterial-8

Q & A

Basic: What are the common synthetic strategies for preparing N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide?

Answer:
The synthesis typically involves coupling a functionalized benzothiazole core with a cyclohexanecarboxamide moiety. A copper-catalyzed alkylation protocol (e.g., using cyclohexanecarboxamide and halogenated intermediates) is a robust method . Key steps include:

  • Step 1: Preparation of the benzothiazole precursor (e.g., 2-amino-4-methoxy-7-methyl-1,3-benzothiazole).
  • Step 2: Activation of the cyclohexanecarboxylic acid using coupling reagents like EDCI or HATU.
  • Step 3: Amide bond formation under inert conditions (e.g., nitrogen atmosphere) with catalytic copper(I) iodide and ligands such as 1,10-phenanthroline .
  • Purification: Column chromatography (e.g., gradient elution with hexane/ethyl acetate) or recrystallization.

Example Protocol from :

  • React cyclohexanecarboxamide (1.0 mmol) with a brominated alkyl/aryl halide (2.0 mmol) in DMF, using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) at 80°C for 12–24 hours. Isolate via column chromatography (hexane → 20% ethyl acetate/hexane).

Basic: How can the crystal structure of this compound be determined, and what challenges arise during refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:

  • Data Collection: Use a high-resolution diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Software: SHELXL or SHELXTL for structure solution and refinement. These programs handle disordered regions via split-site modeling (e.g., cyclohexane chair conformers with occupancy ratios like 0.63:0.37) .
  • Challenges:
    • Disorder: Resolve overlapping atoms using PART instructions in SHELXL .
    • Hydrogen Bonding: Identify intramolecular interactions (e.g., N–H···O/S) and intermolecular π-stacking using Mercury or OLEX2 .

Example from :

  • The cyclohexane ring adopts a chair conformation with dihedral angles of 36.9° relative to the benzothiazole plane. Refinement required modeling two disordered components with occupancy refinement.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
A combination of 1H/13C NMR , FT-IR , and mass spectrometry is essential:

  • NMR:
    • 1H NMR: Look for amide NH signals (δ ~5.0–6.0 ppm, broad) and methoxy protons (δ ~3.8–4.0 ppm).
    • 13C NMR: Confirm the carbonyl (δ ~170–175 ppm) and benzothiazole carbons (δ ~150–160 ppm) .
  • FT-IR: Peaks at ~3276 cm⁻¹ (N–H stretch), ~1635 cm⁻¹ (C=O), and ~1553 cm⁻¹ (C–N) validate the amide group .
  • Mass Spec: High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]+ or [M–H]–).

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